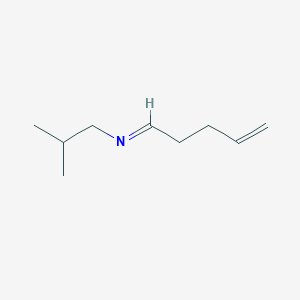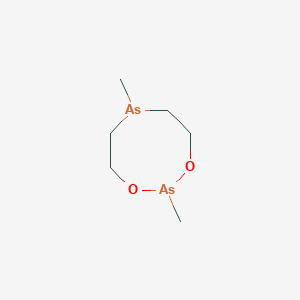
2,6-Dimethyl-1,3,2,6-dioxadiarsocane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethyl-1,3,2,6-dioxadiarsocane is an organoarsenic compound with the molecular formula C4H10As2O2 It is a heterocyclic compound containing arsenic atoms within its ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-1,3,2,6-dioxadiarsocane typically involves the reaction of dimethylarsinic acid with formaldehyde under acidic conditions. The reaction proceeds through the formation of intermediate species, which then cyclize to form the desired dioxadiarsocane ring structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dimethyl-1,3,2,6-dioxadiarsocane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: Reduction reactions can convert it back to its corresponding arsenic hydrides.
Substitution: The arsenic atoms in the ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under mild conditions.
Major Products Formed
Oxidation: Arsenic oxides and related compounds.
Reduction: Arsenic hydrides and related species.
Substitution: Various substituted dioxadiarsocane derivatives.
Applications De Recherche Scientifique
2,6-Dimethyl-1,3,2,6-dioxadiarsocane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in therapeutic applications, particularly in targeting specific cellular pathways.
Industry: Utilized in the development of advanced materials and as a precursor for other organoarsenic compounds.
Mécanisme D'action
The mechanism of action of 2,6-Dimethyl-1,3,2,6-dioxadiarsocane involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition or modification of their activity. This interaction can affect various cellular pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dimethyl-1,3,2,6-dioxadiarsocane: Unique due to its specific ring structure and arsenic content.
Dimethylarsinic acid: A precursor in the synthesis of dioxadiarsocane.
Arsenic trioxide: Another arsenic-containing compound with different chemical properties and applications.
Uniqueness
This compound is unique due to its heterocyclic structure containing arsenic atoms. This gives it distinct chemical reactivity and potential for various applications that are not shared by simpler arsenic compounds.
Propriétés
Numéro CAS |
87993-24-6 |
|---|---|
Formule moléculaire |
C6H14As2O2 |
Poids moléculaire |
268.02 g/mol |
Nom IUPAC |
2,6-dimethyl-1,3,2,6-dioxadiarsocane |
InChI |
InChI=1S/C6H14As2O2/c1-7-3-5-9-8(2)10-6-4-7/h3-6H2,1-2H3 |
Clé InChI |
LTIQSWRYCUZGPU-UHFFFAOYSA-N |
SMILES canonique |
C[As]1CCO[As](OCC1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


oxophosphanium](/img/structure/B14381320.png)
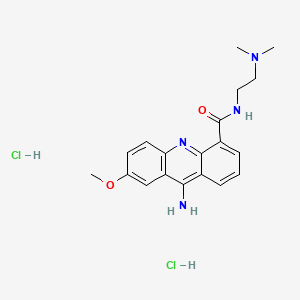
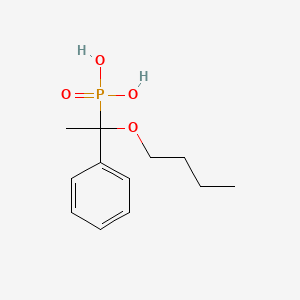

![4-[(5-Acetyl-4-methyl-1,3-thiazol-2-yl)amino]-2-methylbenzene-1-sulfonamide](/img/structure/B14381347.png)
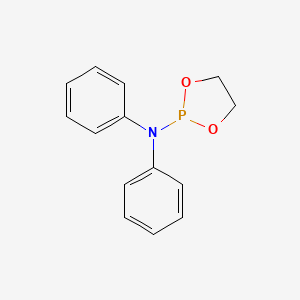
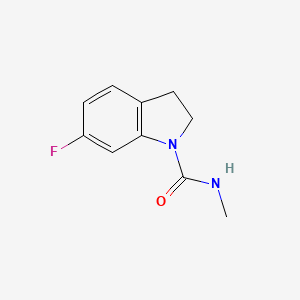
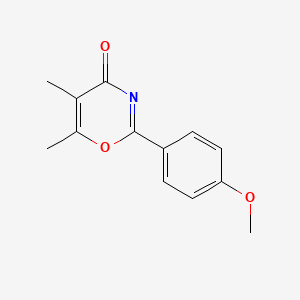
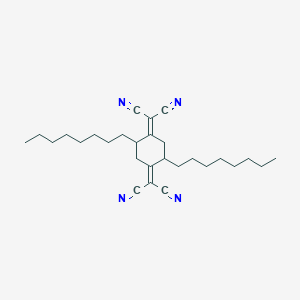



![3-[Benzyl(methyl)amino]-2-cyano-N-ethylprop-2-enamide](/img/structure/B14381394.png)
